molecular formula C21H22N2O4 B14086249 1H-Indole-1-propanol, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-, 1-benzoate CAS No. 350797-53-4

1H-Indole-1-propanol, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-, 1-benzoate

Cat. No.: B14086249
CAS No.: 350797-53-4
M. Wt: 366.4 g/mol
InChI Key: DXPSNTYBDZHIAJ-UHFFFAOYSA-N
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Description

1H-Indole-1-propanol, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-, 1-benzoate is a complex organic compound with the molecular formula C21H22N2O4 and a molecular weight of 366.41 . . It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-1-propanol, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-, 1-benzoate involves multiple steps, starting from indole derivatives. The key steps include:

    Nitration: Introduction of a nitro group into the indole ring.

    Reduction: Reduction of the nitro group to an amine.

    Alkylation: Introduction of the propanol group.

    Esterification: Formation of the benzoate ester.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions (temperature, pressure, solvents) is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1-propanol, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-, 1-benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

1H-Indole-1-propanol, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-, 1-benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of prostate conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-1-propanol, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-, 1-benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-1-propanol, 2,3-dihydro-5-(2-nitro-1-propen-1-yl)-, 1-benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

350797-53-4

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

3-[5-(2-nitroprop-1-enyl)-2,3-dihydroindol-1-yl]propyl benzoate

InChI

InChI=1S/C21H22N2O4/c1-16(23(25)26)14-17-8-9-20-19(15-17)10-12-22(20)11-5-13-27-21(24)18-6-3-2-4-7-18/h2-4,6-9,14-15H,5,10-13H2,1H3

InChI Key

DXPSNTYBDZHIAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC2=C(C=C1)N(CC2)CCCOC(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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